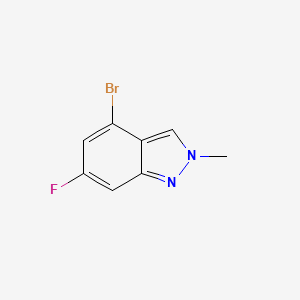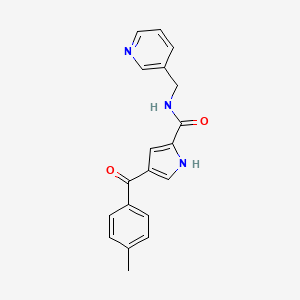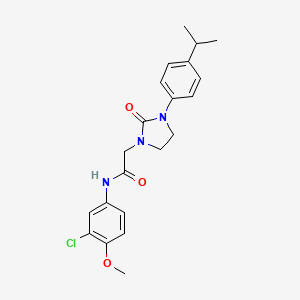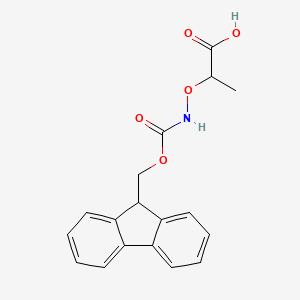![molecular formula C17H20N2O3S B2530131 N'-(3,4-dimethylphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide CAS No. 1351598-94-1](/img/structure/B2530131.png)
N'-(3,4-dimethylphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3,4-dimethylphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
A novel synthetic approach for the preparation of oxalamides, which might include compounds similar to N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, has been developed. This method involves a one-pot synthesis from nitroaryl oxirane-2-carboxamides via rearrangement sequences, yielding high product yields and providing a useful pathway for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Copper-Catalyzed Reactions
The compound's potential utility in copper-catalyzed reactions has been demonstrated through studies showing the effective use of similar oxalamide derivatives in the hydroxylation of (hetero)aryl halides. This catalytic system, utilizing Cu(acac)2 and oxalamide derivatives, enables hydroxylation under mild conditions, yielding phenols and hydroxylated heteroarenes with good to excellent efficiency (Xia et al., 2016).
Catalytic Applications in Organic Synthesis
Oxalamide derivatives, including those structurally related to N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, have been found to act as effective ligands in copper-catalyzed coupling reactions. These reactions, which involve the coupling of (hetero)aryl halides with 1-alkynes, benefit from the use of oxalamide derivatives by achieving complete reactions at lower temperatures and with minimal catalytic loadings. This indicates a broad application in synthesizing internal alkynes, highlighting the versatility and efficiency of oxalamide derivatives in catalysis (Chen et al., 2023).
Intramolecular Hydrogen Bonding Studies
Research into oxamide derivatives, which are structurally akin to N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, has provided insights into the role of intramolecular hydrogen bonding. These studies have synthesized and analyzed various oxamides, revealing that compounds like N1-(3,4-dimethylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide are likely stabilized by three-center hydrogen bonding. This bonding interaction plays a crucial role in determining the molecular conformation and stability of such compounds (Martínez-Martínez et al., 1998).
Catalysis in Goldberg Amidation
The utility of oxalamide derivatives in catalysis has been further highlighted by their role in the Goldberg amidation of (hetero)aryl chlorides. Utilizing a Cu2O/oxalamide catalytic system, efficient amidation of less reactive (hetero)aryl chlorides has been achieved. This catalytic system is versatile, accommodating a wide array of functionalized (hetero)aryl chlorides and primary amides, thereby broadening the scope of possible synthetic applications (De et al., 2017).
特性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-6-7-13(9-12(11)2)19-16(21)15(20)18-10-17(3,22)14-5-4-8-23-14/h4-9,22H,10H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYPRLNWALCRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CS2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2530048.png)
![1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione](/img/structure/B2530049.png)
![6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2530050.png)
![2-[2-[(E)-3-(3-chloro-4-fluoroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2530051.png)


![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2530055.png)

![(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B2530058.png)


![N'-benzyl-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2530064.png)


